molecular formula C10H13ClN2O2 B2826906 (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride CAS No. 958488-72-7

(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

カタログ番号 B2826906
CAS番号: 958488-72-7
分子量: 228.68
InChIキー: LGLCJIIJYYSZRU-FJXQXJEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzo[b][1,4]oxazepin, which is a type of heterocyclic compound . Heterocycles are organic compounds that contain a ring structure containing at least two different elements. In this case, the ring contains carbon, nitrogen, and oxygen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as dibenzoxazepinamines and quinazolinimines can be synthesized using base-promoted protocols . These methods often start from commercially available compounds like 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol .

科学的研究の応用

Pharmaceutical Applications

The compound has been identified in the patent filed by Denali Therapeutics for its crystalline forms . These forms are used in pharmaceutical compositions, indicating the compound’s potential use in drug development .

Treatment of RIPK1-Mediated Diseases

The compound is a selective inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIP1 or RIPK1) and blocks autophosphorylation of Ser 166 on wild-type human RIP1 . This suggests its potential application in treating diseases mediated by RIPK1 .

Cancer Treatment

Denali Therapeutics’ grant share as of September 2023 was 16%, with cancer treatment biomarkers identified as a key innovation area from patents . This suggests the compound’s potential application in cancer treatment .

Synthesis of Dibenzo[b,f][1,4]oxazepin-11-amines and Quinazolinimines

The compound can be used in the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines and quinazolinimines . This indicates its potential use in chemical synthesis .

Kinase Inhibition

The compound is classified as a kinase inhibitor . Kinase inhibitors are often used in the treatment of cancer and inflammatory diseases, suggesting another potential application of this compound .

Neurodegenerative Diseases

Given the compound’s role as an inhibitor of RIP1, it may have potential applications in the treatment of neurodegenerative diseases. RIP1 has been implicated in neuroinflammatory conditions, suggesting that inhibitors of this kinase could be beneficial in diseases such as Alzheimer’s and Parkinson’s .

特性

IUPAC Name

(3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLCJIIJYYSZRU-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

CAS RN

958488-72-7
Record name (3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。